molecular formula C5H14Cl2Sn2 B14411683 Methylenebis[chloro(dimethyl)stannane] CAS No. 83135-39-1

Methylenebis[chloro(dimethyl)stannane]

Cat. No.: B14411683
CAS No.: 83135-39-1
M. Wt: 382.5 g/mol
InChI Key: GWKLDTJQTQOZHC-UHFFFAOYSA-L
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Description

Methylenebis[chloro(dimethyl)stannane] is an organotin compound characterized by the presence of tin atoms bonded to organic groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. Methylenebis[chloro(dimethyl)stannane] is particularly notable for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylenebis[chloro(dimethyl)stannane] can be synthesized through the reaction of dimethyltin dichloride with formaldehyde. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

2 (CH3)2SnCl2+CH2O(CH3)2SnCH2Sn(CH3)2Cl2\text{2 (CH}_3\text{)}_2\text{SnCl}_2 + \text{CH}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{SnCH}_2\text{Sn(CH}_3\text{)}_2\text{Cl}_2 2 (CH3​)2​SnCl2​+CH2​O→(CH3​)2​SnCH2​Sn(CH3​)2​Cl2​

Industrial Production Methods

Industrial production of Methylenebis[chloro(dimethyl)stannane] involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methylenebis[chloro(dimethyl)stannane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.

    Reduction: Reduction reactions can convert the compound into different organotin hydrides.

    Substitution: The chlorine atoms in Methylenebis[chloro(dimethyl)stannane] can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products Formed

    Oxidation: Organotin oxides and hydroxides.

    Reduction: Organotin hydrides.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Methylenebis[chloro(dimethyl)stannane] has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Methylenebis[chloro(dimethyl)stannane] involves its interaction with molecular targets through its tin atoms. The compound can form complexes with various biomolecules, influencing their function and activity. The pathways involved include coordination with proteins and enzymes, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyltin chloride
  • Dimethyltin dichloride
  • Tributyltin chloride

Uniqueness

Methylenebis[chloro(dimethyl)stannane] is unique due to its specific structure, which allows for distinct reactivity and applications compared to other organotin compounds. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in research and industry.

Properties

CAS No.

83135-39-1

Molecular Formula

C5H14Cl2Sn2

Molecular Weight

382.5 g/mol

IUPAC Name

chloro-[[chloro(dimethyl)stannyl]methyl]-dimethylstannane

InChI

InChI=1S/4CH3.CH2.2ClH.2Sn/h4*1H3;1H2;2*1H;;/q;;;;;;;2*+1/p-2

InChI Key

GWKLDTJQTQOZHC-UHFFFAOYSA-L

Canonical SMILES

C[Sn](C)(C[Sn](C)(C)Cl)Cl

Origin of Product

United States

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